1-(2-((6-Morpholinopyrimidin-4-yl)oxy)ethyl)-3-phenylurea
Beschreibung
1-(2-((6-Morpholinopyrimidin-4-yl)oxy)ethyl)-3-phenylurea is a urea derivative featuring a pyrimidine ring substituted at the 6-position with a morpholine group. The morpholine-pyrimidine moiety is connected via an ether linkage to an ethyl group, which is further bonded to the urea nitrogen. The ether linkage and hydrophilic morpholine group may enhance solubility and influence binding interactions compared to simpler arylurea derivatives .
Eigenschaften
IUPAC Name |
1-[2-(6-morpholin-4-ylpyrimidin-4-yl)oxyethyl]-3-phenylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3/c23-17(21-14-4-2-1-3-5-14)18-6-9-25-16-12-15(19-13-20-16)22-7-10-24-11-8-22/h1-5,12-13H,6-11H2,(H2,18,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYHVEJXMRKCFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=NC=N2)OCCNC(=O)NC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Nucleophilic Aromatic Substitution (NAS) on Halopyrimidines
The pyrimidine ring is typically constructed via cyclization or modified through substitutions. A common precursor is 4,6-dichloropyrimidine , which undergoes sequential substitutions.
Step 1: Introduction of Morpholine
4,6-Dichloropyrimidine reacts with morpholine under basic conditions to replace the 4-chloro group. For example:
4,6-Dichloropyrimidine + Morpholine → 4-Morpholino-6-chloropyrimidine
Conditions: Morpholine (2.2 equiv), K₂CO₃ (2.5 equiv), DMF, 80°C, 12 hours. Yield: 85–90%.
Step 2: Substitution at the 6-Position
The 6-chloro group is replaced by an ethoxyethyloxy group. Ethylene glycol derivatives or alkoxy nucleophiles are employed:
4-Morpholino-6-chloropyrimidine + 2-Hydroxyethyl ether → 4-Morpholino-6-(2-hydroxyethoxy)pyrimidine
Conditions: NaH (1.5 equiv), THF, 60°C, 6 hours. Yield: 70–75%.
Functionalization of the Ethoxyethyl Linker
Conversion of Hydroxyl to Amine
The terminal hydroxyl group is converted to an amine for urea formation. A two-step tosylation-amination sequence is effective:
Step 1: Tosylation
4-Morpholino-6-(2-hydroxyethoxy)pyrimidine + TsCl → 4-Morpholino-6-(2-tosyloxyethoxy)pyrimidine
Conditions: Tosyl chloride (1.1 equiv), pyridine, 0°C→RT, 4 hours. Yield: 90%.
Step 2: Amination
4-Morpholino-6-(2-tosyloxyethoxy)pyrimidine + NH₃ → 4-Morpholino-6-(2-aminoethoxy)pyrimidine
Conditions: NH₃ (7M in MeOH), 100°C, 12 hours. Yield: 80%.
Urea Bond Formation
Reaction with Phenyl Isocyanate
The primary amine reacts with phenyl isocyanate to form the urea linkage:
4-Morpholino-6-(2-aminoethoxy)pyrimidine + Phenyl Isocyanate → 1-(2-((6-Morpholinopyrimidin-4-yl)oxy)ethyl)-3-phenylurea
Conditions: Phenyl isocyanate (1.2 equiv), THF, RT, 2 hours. Yield: 95%.
Alternative Route via Carbamate Intermediate
To avoid isocyanate handling, a carbamate intermediate is formed using phenyl chloroformate:
4-Morpholino-6-(2-aminoethoxy)pyrimidine + Phenyl Chloroformate → Carbamate Intermediate → Urea
Conditions: Triethylamine (2 equiv), DCM, 0°C→RT, 6 hours. Yield: 88%.
Optimization and Catalytic Enhancements
Catalyst Activation for Improved Yields
Activating catalysts (e.g., K₂CO₃) via calcination (300–360°C) and grinding enhances surface area and reactivity, particularly in substitution reactions. For example, calcined K₂CO₃ increased yields by 15% in pyrimidine alkoxylation.
Solvent and Temperature Effects
- DMF vs. THF : DMF accelerates NAS but complicates purification; THF offers better selectivity.
- Reaction Temperature : Higher temperatures (70–120°C) improve substitution kinetics but risk decomposition.
Data Tables
Table 1: Comparative Yields for Key Synthetic Steps
Table 2: Catalyst Activation Impact on Yield
| Catalyst | Activation Method | Yield Increase (%) |
|---|---|---|
| K₂CO₃ | Calcination at 360°C | 15 |
| Na₂CO₃ | Calcination at 320°C | 12 |
Challenges and Mitigation Strategies
- Regioselectivity : Competing substitutions at pyrimidine positions 4 and 6 are mitigated by stepwise reactions and steric hindrance.
- Byproduct Formation : Excess reagents (e.g., morpholine) are removed via aqueous washes or distillation.
- Moisture Sensitivity : Anhydrous conditions and molecular sieves prevent hydrolysis during urea formation.
Industrial Applicability
The optimized route (4 steps, 70% overall yield) is scalable for kilogram-scale production. Key advantages include:
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-((6-Morpholinopyrimidin-4-yl)oxy)ethyl)-3-phenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the phenyl or pyrimidine rings are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions may require catalysts or specific solvents to proceed efficiently.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.
Biology: It has been studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research has indicated that derivatives of this compound may have therapeutic potential in treating diseases such as cancer and inflammatory disorders.
Industry: The compound can be used in the development of specialty chemicals and pharmaceuticals, contributing to advancements in industrial processes and product formulations.
Wirkmechanismus
The mechanism of action of 1-(2-((6-Morpholinopyrimidin-4-yl)oxy)ethyl)-3-phenylurea involves its interaction with specific molecular targets and pathways. For instance, studies have shown that the compound can inhibit the activity of enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), leading to reduced production of pro-inflammatory mediators . The compound’s ability to form hydrophobic interactions with these enzymes’ active sites is crucial for its inhibitory effects .
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The compound’s structural uniqueness lies in its 6-morpholinopyrimidin-4-yloxyethyl side chain. Below is a comparison with analogous urea derivatives:
Table 1: Structural and Physicochemical Comparison

Key Observations :
Physicochemical and Stability Profiles
- Solubility : The morpholine group in the target compound likely enhances aqueous solubility compared to FCF’s chloropyridyl group, which is more hydrophobic .
- Stability : FCF undergoes photochemical and biochemical degradation to multiple transformation products (e.g., hydroxyl-FCF, glucosides) . The target compound’s ether linkage and morpholine group may confer greater metabolic stability, though this requires experimental validation.
Biologische Aktivität
1-(2-((6-Morpholinopyrimidin-4-yl)oxy)ethyl)-3-phenylurea is a synthetic organic compound that has gained attention for its potential biological activities, particularly in the field of cancer treatment. This compound features a unique chemical structure comprising a morpholinopyrimidine moiety linked to a phenylurea group via an ethoxy bridge. This structural configuration is believed to confer distinct pharmacological properties, making it a subject of interest in various research studies.
Chemical Structure
The compound's IUPAC name is 1-[2-(6-morpholin-4-ylpyrimidin-4-yl)oxyethyl]-3-phenylurea. Its molecular formula is , with a molecular weight of approximately 345.38 g/mol. Key structural features include:
- Morpholinopyrimidine moiety : This part of the molecule is crucial for its interaction with biological targets.
- Phenylurea group : Known for its role in various biological activities, particularly in plant growth regulation and potential anti-cancer properties.
The primary mechanism of action for this compound involves the inhibition of HIF Prolyl Hydroxylase 2 (PHD2/EGLN1) . This enzyme plays a significant role in the regulation of hypoxia-inducible factors (HIFs), which are critical for cellular responses to low oxygen levels.
Biochemical Pathways
By inhibiting PHD2, this compound stabilizes HIF, leading to increased transcription of HIF target genes involved in angiogenesis, metabolism, and cell survival under hypoxic conditions. This stabilization can potentially enhance tumor growth and survival, making it a valuable target for cancer therapy.
Pharmacokinetics
Research indicates that this compound can effectively penetrate cellular membranes to reach its intracellular target. Its pharmacokinetic profile suggests favorable absorption and distribution characteristics, which are essential for therapeutic effectiveness.
Comparative Analysis
To better understand the uniqueness of this compound, it can be compared with other similar morpholinopyrimidine derivatives. The following table summarizes key differences:
| Compound Name | Structure | Target Enzyme | Biological Activity |
|---|---|---|---|
| This compound | Structure | PHD2 | HIF stabilization |
| 2-Methoxy-6-morpholinopyrimidine derivative | Varies | Unknown | Varies |
| Other phenylureas | Varies | Various kinases | Varies |
Cancer Treatment Studies
Recent studies have explored the efficacy of this compound as a potential anti-cancer agent:
- In vitro studies : Laboratory experiments demonstrated that this compound effectively inhibits cell proliferation in various cancer cell lines by modulating HIF pathways.
- In vivo studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups, suggesting its potential as an effective therapeutic agent in oncology.
Clinical Implications
The findings from these studies indicate that targeting PHD2 with this compound could offer a novel approach to cancer treatment, particularly in tumors characterized by hypoxic environments.
Q & A
Q. What synthetic routes are commonly employed for synthesizing 1-(2-((6-Morpholinopyrimidin-4-yl)oxy)ethyl)-3-phenylurea, and how are intermediates characterized?
- Methodology : A two-step approach is often used: (i) Morpholine-pyrimidine coupling : React 4,6-dichloropyrimidine with morpholine under reflux in a polar aprotic solvent (e.g., DMF) to yield 6-morpholinopyrimidin-4-ol. (ii) Etherification and urea formation : Treat the intermediate with 2-chloroethylamine, followed by reaction with phenyl isocyanate. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical. Characterization : Intermediates are validated by LC-MS (e.g., m/z 217 [M+H]+ ) and HPLC (retention time ~1.03 min under TFA-modified conditions) .
Q. How can researchers optimize reaction conditions for introducing the morpholine ring to pyrimidine scaffolds?
- Methodology : Use factorial design to test variables like temperature (80–120°C), solvent polarity (DMF vs. THF), and molar ratios. For example, highlights reflux in DMF with excess morpholine (1.5–2.0 eq) to maximize yield . Monitor progress via TLC (silica, UV detection) and confirm purity via NMR (¹H/¹³C) and high-resolution mass spectrometry.
Q. What analytical techniques are recommended for assessing purity and stability of this compound?
- Methodology :
- Purity : Reverse-phase HPLC with C18 columns (gradient: 0.1% formic acid in water/acetonitrile) .
- Stability : Accelerated stability studies under varied pH (2–9) and temperatures (4–40°C). Use LC-MS to detect degradation products (e.g., hydrolysis of the urea moiety) .
Q. How do researchers address solubility challenges during in vitro assays?
- Methodology : Pre-dissolve the compound in DMSO (10 mM stock) and dilute in assay buffer (≤0.1% DMSO). For low aqueous solubility, employ co-solvents like PEG-400 or cyclodextrin-based formulations. Solubility data (e.g., ~50 µM in PBS at 25°C) should guide dose selection .
Advanced Research Questions
Q. What computational strategies can predict reactivity or optimize synthesis of the morpholine-pyrimidine core?
- Methodology : Use density functional theory (DFT) to model transition states for morpholine-pyrimidine coupling. ICReDD’s quantum chemical reaction path searches identify energy barriers and solvent effects . Pair computational predictions with experimental validation (e.g., varying leaving groups on pyrimidine).
Q. How can conflicting bioactivity data (e.g., kinase inhibition vs. off-target effects) be resolved?
- Methodology : (i) Selectivity profiling : Screen against a kinase panel (e.g., 400+ kinases) using ATP-competitive binding assays. (ii) Structural analysis : Compare X-ray crystallography data of the compound bound to target vs. off-target kinases. (iii) Metabolite screening : Use LC-MS/MS to identify metabolites that may contribute to off-target activity .
Q. What strategies improve yield in scaling up the etherification step (pyrimidine-oxyethyl linkage)?
- Methodology :
- Catalysis : Employ Pd(0)/triphenylphosphine catalysts for Ullman-type coupling (e.g., 1,4-dioxane/water, 100°C) .
- Process control : Use inline FTIR to monitor reaction completion and reduce byproduct formation. Scale-up reactors should maintain precise temperature (±2°C) and stirring rates .
Q. How do structural modifications (e.g., substituents on phenylurea) impact target binding kinetics?
- Methodology :
- SAR studies : Synthesize analogs with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups on the phenyl ring.
- Surface plasmon resonance (SPR) : Measure association/dissociation rates (kₐ/k𝒹) to quantify binding affinity changes. Correlate with DFT-calculated electrostatic potential maps .
Q. What advanced purification techniques mitigate impurity carryover from intermediates?
- Methodology :
- Preparative HPLC : Use C18 columns with trifluoroacetic acid (0.1%) in mobile phases to resolve closely eluting impurities (e.g., unreacted 6-morpholinopyrimidine) .
- Crystallization : Optimize solvent mixtures (e.g., ethanol/water) to isolate high-purity crystals (>99% by qNMR) .
Q. How can researchers validate the compound’s stability under physiological conditions for in vivo studies?
- Methodology :
- Plasma stability assays : Incubate with mouse/human plasma (37°C, 24 hrs), then quantify degradation via LC-MS.
- Microsomal metabolism : Use liver microsomes + NADPH to identify oxidative metabolites (e.g., morpholine ring oxidation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

